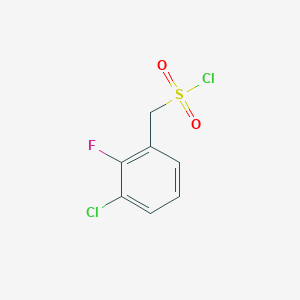
Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile is a member of the class of 1,3-thiazole bearing 2-cyclopentylidenehydrazino and 4-chlorophenyl substituents at positions 2 and 4 respectively . It is also known as CPTH2 .
Synthesis Analysis
The synthesis of Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile or similar compounds typically involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst like iodine .Molecular Structure Analysis
The molecular structure of Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile is characterized by a 1,3-thiazole ring bearing 2-cyclopentylidenehydrazino and 4-chlorophenyl substituents .Physical And Chemical Properties Analysis
CPTH2 is a white to beige powder that is soluble in DMSO . Its empirical formula is C14H14ClN3S, and it has a molecular weight of 291.80 .科学的研究の応用
Antimicrobial Activity
Thiazoles have been explored as potential antimicrobial agents. While specific studies on this compound are limited, its structural features suggest it could exhibit antibacterial or antifungal properties. Researchers have synthesized various thiazole derivatives and evaluated their antimicrobial effects .
Antitumor and Cytotoxic Activity
Thiazoles, including our compound of interest, have shown promise as antitumor and cytotoxic agents. For instance, a derivative containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide moiety demonstrated potent effects against prostate cancer cells .
Neuroprotective Potential
Given the thiazole ring’s structural characteristics, it’s worth investigating whether this compound could play a role in neuroprotection. Thiazoles have been associated with neuroprotective effects, and further research may reveal its specific mechanisms .
Antiviral Properties
While direct evidence for this compound’s antiviral activity is scarce, thiazoles as a class have been explored for their potential antiviral properties. Investigating its interactions with viral targets could yield valuable insights .
Analgesic and Anti-Inflammatory Effects
Thiazoles often exhibit analgesic and anti-inflammatory properties. Although we lack specific data for our compound, its structural resemblance to other thiazoles suggests it might share these beneficial effects .
Biocides and Fungicides
Thiazoles serve as building blocks for biocides and fungicides. Their ability to disrupt microbial growth makes them valuable in agricultural and industrial applications. Our compound could potentially contribute to this field .
Chemical Reaction Accelerators
Thiazoles find use as accelerators in chemical reactions, particularly in organic synthesis. Their presence enhances reaction rates and selectivity. Investigating whether our compound exhibits similar behavior could be intriguing .
Sulfur Drugs and Dyes
Thiazoles are precursors for sulfur-containing drugs and dyes. While our compound isn’t directly used in these applications, understanding its reactivity and potential transformations could inform drug development and dye chemistry .
作用機序
Target of Action
The compound 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, also known as Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile or Oprea1_399760, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . This suggests that the compound may have a broad range of targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in oxidative stress response, it could affect the balance of reactive oxygen species (ROS) in cells . This could lead to changes in cell signaling and gene expression, affecting various downstream effects such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound may have good bioavailability and can be distributed throughout the body
Result of Action
The compound has been found to promote apoptosis in lymphoma cell lines , suggesting that it may have potential as an anticancer agent. It also inhibits histone acetyltransferase functionality and reduces acetylation of histone H3 and H4 . This could lead to changes in gene expression, affecting cell growth and differentiation .
特性
IUPAC Name |
2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-10-14(12-6-4-5-7-12)16-18-15(11-19-16)13-8-2-1-3-9-13/h1-3,8-9,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZSYSXOFKILBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

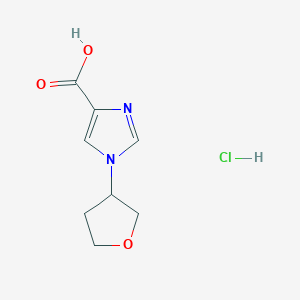
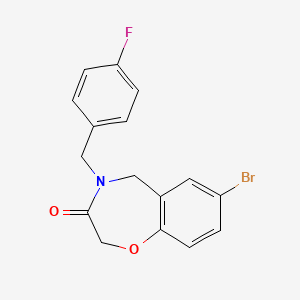
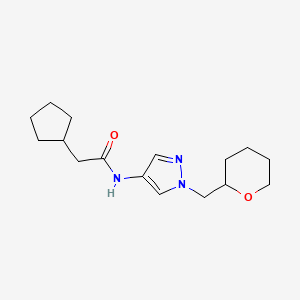
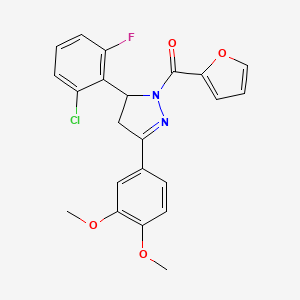
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)
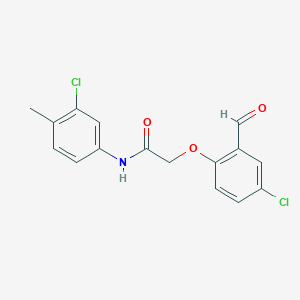
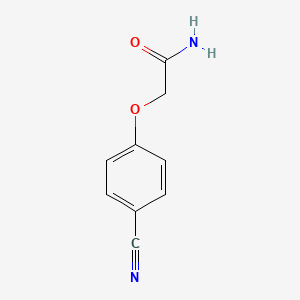
![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)
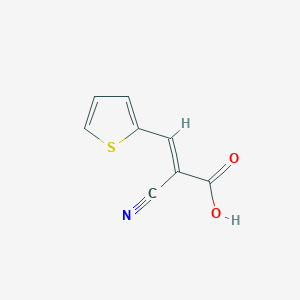
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)
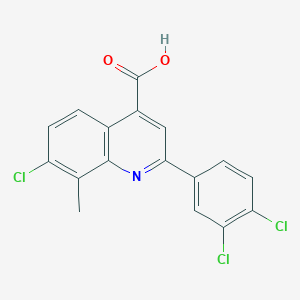

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)
